N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Overview
Description
“N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1305712-54-2 . It has a molecular weight of 279.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H . This indicates that the compound has a piperidine ring, a pyrimidine ring, and two chloride ions.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal conditions, and it should be stored at room temperature .Scientific Research Applications
Pharmacological Evaluation : A study by Dounay et al. (2009) evaluated aminopyrimidine derivatives as 5-HT1A partial agonists, indicating the potential application of such compounds, which are structurally related to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, in neuropharmacology (Dounay et al., 2009).
Molecular Docking and Analysis : Aayisha et al. (2019) conducted a study involving molecular docking and experimental techniques on a related compound, demonstrating its significance in hypertension treatment and as a potential imidazoline receptor agonist (Aayisha et al., 2019).
Crystal and Molecular Structure Studies : Odell et al. (2007) investigated the crystal and molecular structures of compounds closely related to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, focusing on conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Antitumor Activities : A study by Chu De-qing (2011) explored the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, highlighting the antitumor activities of these compounds, which are structurally related to the chemical (Chu De-qing, 2011).
Hydroamination Kinetic Study : Müller et al. (2003) analyzed the kinetics of hydroamination reactions involving compounds structurally similar to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, comparing homogeneous and heterogeneous catalysts (Müller et al., 2003).
Hypoglycemic Agents Research : Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying their dual-action as hypoglycemic agents that activate GK and PPARγ, relevant to compounds similar to the one (Song et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBCEFWHXQYWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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